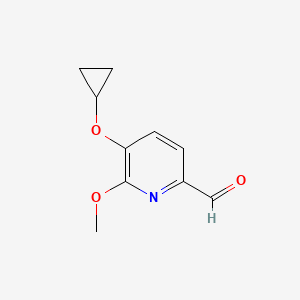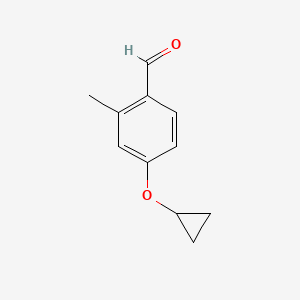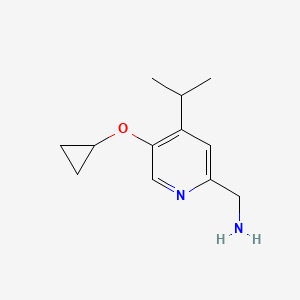
(5-Cyclopropoxy-4-isopropylpyridin-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyclopropoxy-4-isopropylpyridin-2-YL)methanamine is an organic compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a pyridinyl group attached to a methanamine moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropoxy-4-isopropylpyridin-2-YL)methanamine typically involves the following steps:
Formation of the Pyridinyl Core: The pyridinyl core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via an etherification reaction using cyclopropanol and a suitable base.
Introduction of the Isopropyl Group: The isopropyl group is introduced through an alkylation reaction using isopropyl halide and a strong base.
Attachment of the Methanamine Moiety: The methanamine moiety is attached via a reductive amination reaction using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropoxy-4-isopropylpyridin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridinyl derivatives.
Scientific Research Applications
(5-Cyclopropoxy-4-isopropylpyridin-2-YL)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Cyclopropoxy-4-isopropylpyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-Isopropylpyridin-2-YL)methanamine: Similar structure but lacks the cyclopropoxy group.
(5-Cyclopropoxy-4-isopropoxypyridin-2-YL)methanamine: Similar structure but has an additional isopropoxy group.
Uniqueness
(5-Cyclopropoxy-4-isopropylpyridin-2-YL)methanamine is unique due to the presence of both cyclopropoxy and isopropyl groups attached to the pyridinyl core. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(5-cyclopropyloxy-4-propan-2-ylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C12H18N2O/c1-8(2)11-5-9(6-13)14-7-12(11)15-10-3-4-10/h5,7-8,10H,3-4,6,13H2,1-2H3 |
InChI Key |
CYUKTLWJAUMFSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NC(=C1)CN)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


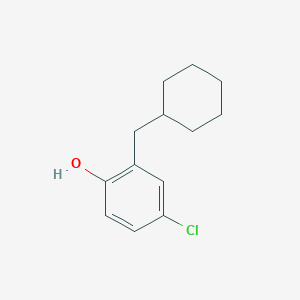
![dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenyl-lambda5-phosphanylidene)ethyl]but-2-enedioate](/img/structure/B14812581.png)
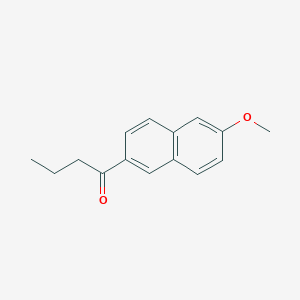
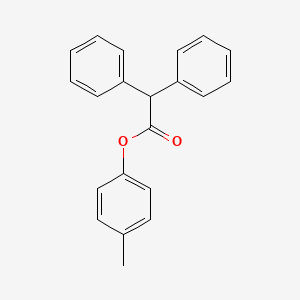
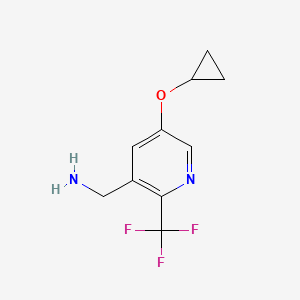
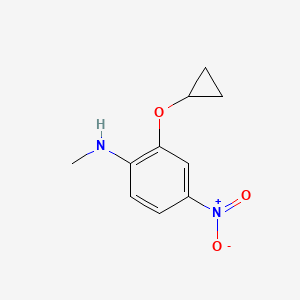
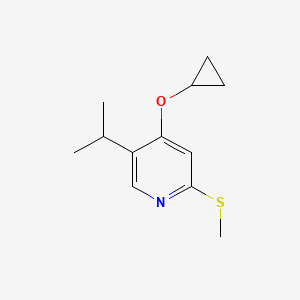
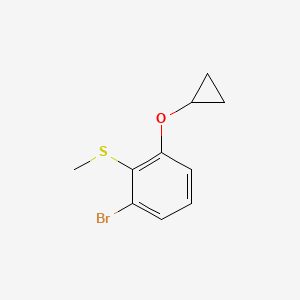
![propyl 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzoate](/img/structure/B14812614.png)
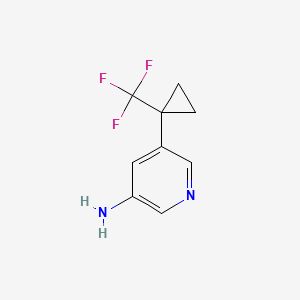
![3,4-dimethyl-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline](/img/structure/B14812621.png)
![2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B14812635.png)
